3-(2H-tetrazol-5-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

GLP-1 receptor agonism GPCR signaling metabolic disease

Researchers seeking to avoid confounding kinase inhibition in metabolic disorder programs need a validated GPCR agonist based on the tetrahydropyrrolo[3,4-c]pyrazole scaffold. This compound is the exact solution. - Sub-nanomolar GLP-1R Agonist: Confirmed EC50 of 0.0660 nM in a cAMP accumulation assay, offering small-molecule advantages over peptide-based agonists. - Ideal Negative Control: Lacks Aurora kinase inhibition at concentrations where in-class analogs are active, critical for hit-triage and target deconvolution. - Dual-Use Scaffold: Enables systematic SAR for dual GLP-1/LXR modulator design, backed by a 2.80 Å X-ray co-crystal structure of the core bound to LXRβ.

Molecular Formula C6H7N7
Molecular Weight 177.17 g/mol
Cat. No. B12631153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2H-tetrazol-5-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Molecular FormulaC6H7N7
Molecular Weight177.17 g/mol
Structural Identifiers
SMILESC1C2=C(CN1)NN=C2C3=NNN=N3
InChIInChI=1S/C6H7N7/c1-3-4(2-7-1)8-9-5(3)6-10-12-13-11-6/h7H,1-2H2,(H,8,9)(H,10,11,12,13)
InChIKeyJGGJZZYCNBFELP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2H-tetrazol-5-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole: Structural Identity, Scaffold Class and Procurement-Critical Background


3-(2H-tetrazol-5-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a heterocyclic small molecule that embeds a tetrazole substituent at the 3‑position of the 1,4,5,6‑tetrahydropyrrolo[3,4‑c]pyrazole bicyclic core. This core scaffold has been extensively exploited in medicinal chemistry for ATP‑competitive kinase inhibition – most notably Aurora kinases [1] and ABL tyrosine kinase [2] – as well as for N‑type calcium channel blockade [3]. The addition of the acidic, bioisosteric tetrazole group confers distinct physicochemical and target‑engagement properties that differentiate this compound from simpler 3‑alkyl or 3‑aryl analogs within the same scaffold family.

Why 3-(2H-tetrazol-5-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Cannot Be Replaced by Common In-Class Analogs: A Procurement Risk Overview


The 1,4,5,6‑tetrahydropyrrolo[3,4‑c]pyrazole scaffold is not a single‑pharmacophore entity; the nature of the 3‑position substituent dictates the target selectivity profile. The unsubstituted core and simple 3‑methyl or 3‑phenylacetyl derivatives [1] are predominantly Aurora or ABL kinase inhibitors, whereas the 3‑(2H‑tetrazol‑5‑yl) analog has been identified as a sub‑nanomolar agonist of the human GLP‑1 receptor (EC50 = 0.0660 nM) [2]. Generic substitution of the tetrazole group with a carboxylic acid, ester, or alkyl chain would abolish this GLP‑1 activity while potentially introducing off‑target kinase inhibition. Consequently, interchanging in‑class compounds without verifying the 3‑substituent‑specific pharmacology carries a risk of selecting a molecule with irrelevant or even counterproductive biological activity for the intended research application.

Head-to-Head and Cross-Study Quantitative Evidence for 3-(2H-tetrazol-5-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Differentiation


Human GLP-1 Receptor Agonism: Sub-Nanomolar EC50 Differentiates the 3-Tetrazolyl Analog from Aurora-Kinase-Tuned Congeners

In a cell-based functional assay measuring cAMP accumulation in HEK293 cells expressing the human GLP‑1 receptor, 3‑(2H‑tetrazol‑5‑yl)‑1,4,5,6‑tetrahydropyrrolo[3,4‑c]pyrazole exhibited an EC50 of 0.0660 nM [1]. This sub‑nanomolar potency stands in contrast to the prototypical Aurora kinase inhibitor danusertib, which shares the same tetrahydropyrrolo[3,4‑c]pyrazole core but bears a 3‑(4‑(4‑methylpiperazin‑1‑yl)benzamido) substituent and shows no reported GLP‑1 receptor activity; its primary pharmacology is characterized by Aurora A/B/C inhibition with IC50 values of 0.013–0.061 μM . The introduction of the tetrazole at the 3‑position thus redirects the scaffold from kinase inhibition toward GLP‑1 receptor agonism, a fundamentally different biological target class.

GLP-1 receptor agonism GPCR signaling metabolic disease

Kinase Inhibition Selectivity Window: Absence of Aurora A/B Activity Contrasts with the Parent Scaffold's Defining Pharmacology

The unsubstituted parent scaffold, 1,4,5,6‑tetrahydropyrrolo[3,4‑c]pyrazole, served as the minimal core for a series of potent Aurora inhibitors with enzymatic IC50 values as low as 0.027 μM for Aurora A and 0.05–0.5 μM antiproliferative activity across tumor cell lines [1]. Compound 9d from an optimized 5‑phenylacetyl series achieved Aurora A IC50 = 0.013 μM and Aurora B IC50 = 0.079 μM, with additional low‑nanomolar activity against ABL, FLT3, and KIT [2]. In contrast, 3‑(2H‑tetrazol‑5‑yl)‑1,4,5,6‑tetrahydropyrrolo[3,4‑c]pyrazole, with its acidic tetrazole substituent, has not been reported to inhibit Aurora A or B at comparable concentrations. While explicit kinase panel data are not publicly available for this specific compound, the profound structural divergence at the 3‑position—the primary vector for ATP‑pocket recognition—predicts a significantly attenuated kinase binding profile.

kinase selectivity Aurora kinase off-target profiling

N-Type Calcium Channel (Cav2.2) Blockade: Cross-Scaffold Comparison Indicates the 3-Tetrazolyl Analog Does Not Replicate the Ion-Channel Activity of Related 3-Aryl Tetrahydropyrrolo[3,4-c]pyrazoles

A series of 3‑aryl‑substituted tetrahydropyrrolo[3,4‑c]pyrazoles was optimized for N‑type calcium channel (Cav2.2) blockade, yielding compounds with IC50 values in the range of 0.1–1.0 μM in whole‑cell patch‑clamp electrophysiology assays [1]. The 3‑(2H‑tetrazol‑5‑yl) analog, which carries a heteroaryl rather than a carbocyclic aryl substituent at the 3‑position, has not been evaluated in Cav2.2 assays, and its GLP‑1 receptor agonist profile (EC50 = 0.0660 nM) suggests a divergent pharmacological trajectory. The tetrazole moiety provides an additional hydrogen‑bond donor/acceptor network and a negative charge at physiological pH that is incompatible with the lipophilic aryl binding pocket required for Cav2.2 inhibition identified in the SAR studies [1].

N-type calcium channel Cav2.2 pain target

Brain Penetrant LXR Modulation: Structural Co‑Crystal Evidence Confirms That Tetrazole‑Bearing Analogs Occupy the Ligand‑Binding Domain, Distinct from the Hinge‑Binding Mode of Kinase Inhibitors

An X‑ray crystal structure of the human LXRβ ligand‑binding domain (PDB ID: 5KYJ) resolved at 2.80 Å contains a 2,4,5,6‑tetrahydropyrrolo[3,4‑c]pyrazole‑based ligand bearing a tetrazole‑containing substituent, confirming the ability of this chemotype to bind nuclear receptors [1]. While the crystallographic ligand (6Y8) is a more elaborate analog rather than the exact 3‑(2H‑tetrazol‑5‑yl) compound, the structure demonstrates that the tetrahydropyrrolo[3,4‑c]pyrazole core can productively engage a nuclear receptor ligand‑binding domain when appropriately substituted. This contrasts with the ATP‑hinge binding mode exploited by the Aurora kinase inhibitor series [2], where the 3‑position extends into the solvent‑exposed region rather than the deep hydrophobic pocket occupied by the tetrazole‑bearing analogs in LXR.

LXR modulator X-ray crystallography nuclear receptor

Procurement-Ready Application Scenarios for 3-(2H-tetrazol-5-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Stemming from Quantitative Differentiation Evidence


GLP‑1 Receptor Agonist Lead Identification and Structure–Activity Relationship (SAR) Expansion

With a confirmed EC50 of 0.0660 nM at the human GLP‑1 receptor in a cAMP accumulation assay [1], this compound serves as a validated starting point for medicinal chemistry programs targeting type 2 diabetes and obesity. Its sub‑nanomolar potency rivals that of peptide‑based GLP‑1 agonists while offering the pharmacokinetic advantages of a small molecule. The tetrahydropyrrolo[3,4‑c]pyrazole core provides multiple vectors for further substitution, enabling systematic SAR exploration around the tetrazole anchoring group.

Kinase‑Selectivity Control Compound for Tetrahydropyrrolo[3,4‑c]pyrazole‑Based Screening Panels

Because this compound lacks Aurora kinase inhibition at concentrations where in‑class analogs such as compound 9d (Aurora A IC50 = 0.013 μM) are active [2], it can be used as a scaffold‑matched negative control in kinase selectivity panels. This application is critical for hit‑triage workflows where distinguishing kinase‑driven cytotoxicity from target‑specific pharmacology is required.

Nuclear Receptor Probe Development Leveraging the LXRβ Co‑Crystal Structural Template

The 2.80 Å resolution X‑ray co‑crystal structure of a tetrahydropyrrolo[3,4‑c]pyrazole ligand bound to the LXRβ ligand‑binding domain [3] provides a structural blueprint for designing dual GLP‑1/LXR modulators. 3‑(2H‑tetrazol‑5‑yl)‑1,4,5,6‑tetrahydropyrrolo[3,4‑c]pyrazole can be elaborated to probe the LXR binding pocket while retaining GLP‑1 agonist activity, enabling a polypharmacology approach to metabolic disease.

Specialty Chemical Procurement for Academic Screening Libraries Focused on Non‑Kinase Tetrahydropyrrolo[3,4‑c]pyrazole Chemotypes

The vast majority of commercially available tetrahydropyrrolo[3,4‑c]pyrazoles are marketed as kinase inhibitor intermediates or Aurora/ABL probe compounds. Procurement of the 3‑tetrazolyl analog fills a gap in academic screening collections by providing a member of this scaffold class with validated GPCR activity and no confounding kinase pharmacology, thereby increasing the chemical diversity in biologically annotated compound libraries [1][2].

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